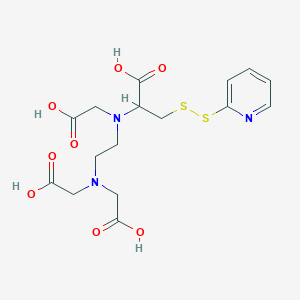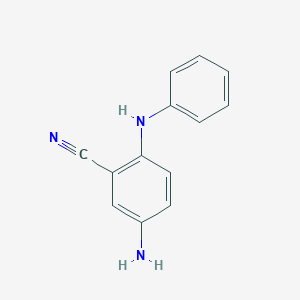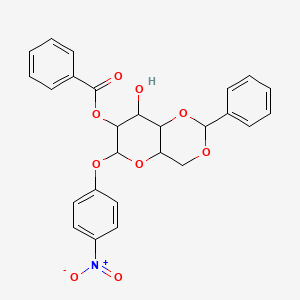
Barium(2+);iodide;dihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Barium iodide dihydrate can be synthesized by reacting aqueous potassium iodide with barium nitrate in the presence of water, resulting in the formation of barium iodide dihydrate and potassium nitrate as by-products . Another method involves the reaction of ammonium carbonate and barium hydroxide in the presence of a hydrogen periodate reagent .
Industrial Production Methods
Industrial production of barium iodide dihydrate typically involves the neutralization of barium carbonate with hydroiodic acid in water, leading to the crystallization of the hydrate form . When heated, the hydrated form converts to anhydrous barium iodide .
Analyse Chemischer Reaktionen
Types of Reactions
Barium iodide dihydrate undergoes various chemical reactions, including:
Double Displacement Reactions: For example, reacting with potassium bromide to form potassium iodide and barium bromide.
Reduction Reactions: Barium iodide can be reduced with lithium biphenyl to produce a highly active form of barium metal.
Common Reagents and Conditions
Common reagents used in reactions with barium iodide dihydrate include potassium bromide, lithium biphenyl, and other alkyl potassium compounds . These reactions typically occur under standard laboratory conditions.
Major Products Formed
The major products formed from reactions involving barium iodide dihydrate include potassium iodide, barium bromide, and highly active barium metal .
Wissenschaftliche Forschungsanwendungen
Barium iodide dihydrate has several scientific research applications:
Chemistry: It is used in the preparation of iodide compounds and barium dioxide.
Material Science: It serves as a precursor for the preparation of barium iodo alkoxide/acetato complexes.
High-Pressure Studies: Research has explored the high-pressure structures and superconductivity of barium iodide, providing insights into its behavior under extreme conditions.
Wirkmechanismus
The mechanism of action of barium iodide dihydrate involves its dissociation into barium and iodide ions in solution. These ions can participate in various chemical reactions, such as double displacement and reduction reactions . The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Barium iodide dihydrate can be compared with other similar compounds, such as:
- Barium Fluoride (BaF₂)
- Barium Chloride (BaCl₂)
- Barium Bromide (BaBr₂)
These compounds share similar structural properties, with each barium center bound to multiple halide ligands . barium iodide dihydrate is unique in its solubility in water, ethanol, and acetone, and its ability to form highly active barium metal through reduction reactions .
Eigenschaften
Molekularformel |
BaH4IO2+ |
|---|---|
Molekulargewicht |
300.26 g/mol |
IUPAC-Name |
barium(2+);iodide;dihydrate |
InChI |
InChI=1S/Ba.HI.2H2O/h;1H;2*1H2/q+2;;;/p-1 |
InChI-Schlüssel |
XPSHDBAJEVVLJZ-UHFFFAOYSA-M |
Kanonische SMILES |
O.O.[I-].[Ba+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(4-methoxyphenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13899345.png)

![2-[2-(4-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13899358.png)









![7-[3,5-Dihydroxy-2-(3-hydroxy-4-phenylbut-1-enyl)cyclopentyl]hept-5-enoic acid](/img/structure/B13899428.png)

